4-Chloro-3-(trifluoromethyl)thiobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NS/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBUEWPKJPREPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315339-86-6 | |
| Record name | 4-CHLORO-3-TRIFLUOROMETHYL-THIOBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-Chloro-3-(trifluoromethyl)thiobenzamide
The synthesis of this compound, like other thiobenzamides, can be approached through various established chemical routes. These pathways often involve the thionation of a corresponding benzamide (B126) or the reaction of a nitrile with a sulfur source.
Convergent and Linear Synthesis Strategies for Thiobenzamides
The construction of complex molecules like this compound can be achieved through either linear or convergent synthesis strategies. wikipedia.orgdifferencebetween.com
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear Synthesis | Step-by-step assembly of the target molecule from a single starting material. differencebetween.comyoutube.com | Conceptually simple to plan. | Overall yield can be low in long sequences. wikipedia.orguniurb.it Failure of a late-stage step can be costly. |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. wikipedia.orgscholarsresearchlibrary.com | Higher overall yield, greater efficiency for complex targets. differencebetween.comscholarsresearchlibrary.com Allows for parallel work streams. | Requires more complex planning to design and synthesize compatible fragments. |
Precursor Design and Reactivity for Thioamide Formation
The successful synthesis of this compound hinges on the careful design and reactivity of its precursors. The thioamide functional group is typically introduced by thionation of the corresponding amide or by reacting a nitrile with a source of sulfur. organic-chemistry.org
One common method for thioamide synthesis is the Willgerodt-Kindler reaction, which involves the reaction of an aldehyde (or ketone), an amine, and elemental sulfur. thieme-connect.deorganic-chemistry.org For the target molecule, this could involve reacting 4-chloro-3-(trifluoromethyl)benzaldehyde (B1585491) with ammonia (B1221849) or an ammonia equivalent in the presence of sulfur. The reactivity in this reaction is influenced by the nature of the reactants and the reaction conditions. The use of a base catalyst, for instance, has been shown to improve the yields of thiobenzanilides in the Willgerodt-Kindler reaction. thieme-connect.deorganic-chemistry.org
Another key precursor is the corresponding benzonitrile (B105546), 4-chloro-3-(trifluoromethyl)benzonitrile. This can be converted to the thioamide by reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or by using reagents like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org The synthesis of the benzonitrile itself can be achieved from the corresponding aniline (B41778) via diazotization followed by cyanation. A method for synthesizing 2-trifluoromethyl benzamide from 2-trifluoromethyl benzonitrile has been reported, achieving a high yield and purity. google.com
The reactivity of the thioamide functional group is distinct from that of an amide. chemrxiv.org The sulfur atom is more nucleophilic than the oxygen atom of an amide, and the C=S bond is longer and weaker than the C=O bond. nih.gov This difference in reactivity allows for selective chemical transformations. researchgate.netunimelb.edu.aunih.gov
Novel Approaches and Optimization of Reaction Conditions
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for preparing thioamides, including this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.orgyoutube.com In the context of synthesizing this compound, several green chemistry principles can be applied:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the Willgerodt-Kindler reaction, which is a one-pot, three-component reaction, can have a high atom economy.
Use of Safer Solvents and Auxiliaries: Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives. acs.org For example, a green protocol for synthesizing thioamides has been developed using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea, which acts as both the solvent and a catalyst. rsc.org This method avoids the need for toxic organic solvents and additional catalysts. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. youtube.com The development of catalytic systems that operate under mild conditions is a key area of research.
Reduction of Derivatives: Avoiding the use of protecting groups and unnecessary derivatization steps can streamline the synthesis and reduce waste. acs.orgnih.gov
Catalytic Systems and Yield Enhancement Strategies in Thioamide Production
The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. In thioamide synthesis, various catalytic systems have been explored to enhance yields.
For the Willgerodt-Kindler reaction, the addition of a catalytic amount of a base like sodium sulfide (B99878) nonahydrate (Na2S·9H2O) has been shown to significantly improve the yield of thiobenzanilides. thieme-connect.deorganic-chemistry.org The base is thought to facilitate the formation of reactive polysulfide anions from elemental sulfur. organic-chemistry.org
Transition-metal-free methods are also gaining prominence. For example, a direct transamidation of thioamides has been developed that relies on the site-selective N-tert-butoxycarbonyl activation of primary and secondary thioamides, enabling a chemoselective N–C(S) transacylation. nih.gov This method demonstrates broad scope and proceeds under mild, ambient conditions with high yields. nih.gov
Furthermore, multicomponent reactions offer an efficient route to thioamides. A copper-catalyzed three-component reaction of an alkyne, elemental sulfur, and an amine has been reported for the synthesis of thioamides.
| Approach | Description | Key Advantages | Relevant Research |
|---|---|---|---|
| Base-Catalyzed Willgerodt-Kindler Reaction | Use of a catalytic amount of base (e.g., Na2S·9H2O) to promote the reaction between an aldehyde, amine, and sulfur. thieme-connect.deorganic-chemistry.org | Improved yields under milder conditions compared to the uncatalyzed reaction. thieme-connect.deorganic-chemistry.org | Okamoto et al. demonstrated significantly enhanced yields of thiobenzanilides. organic-chemistry.org |
| Deep Eutectic Solvents (DES) | Using a DES (e.g., choline chloride-urea) as a biodegradable and recyclable solvent and catalyst system. rsc.org | Eliminates the need for toxic organic solvents and additional catalysts, reduces energy consumption. rsc.org | A green protocol for thioamide synthesis in a DES has been reported with good to excellent yields. rsc.org |
| Transition-Metal-Free Transamidation | N-Boc activation of thioamides to enable direct and chemoselective transamidation with anilines. nih.gov | Broad substrate scope, mild reaction conditions, and high yields without the need for transition metals. nih.gov | A general method for the direct transamidation of thioamides has been developed. nih.gov |
Derivatization Reactions and Functional Group Interconversions of the this compound Core
The this compound core structure possesses several reactive sites that allow for a variety of derivatization reactions and functional group interconversions. These transformations are crucial for synthesizing analogs with modified properties or for creating building blocks for more complex molecules. fiveable.meimperial.ac.uk
The thioamide group itself is a versatile functional handle. The sulfur atom can act as a nucleophile or be targeted by electrophiles. researchgate.net For instance, thioamides can be S-alkylated or S-arylated to form thioimidates. researchgate.netresearchgate.net These thioimidates are valuable intermediates that can be further transformed. researchgate.net
The thioamide can also be converted back to an amide through desulfurization reactions, often under oxidative or acid-base conditions. nih.gov This interconversion is significant as it allows the thioamide to be used as a protecting group or as a means to introduce specific functionalities that are not compatible with direct amide formation.
Furthermore, the thioamide moiety can participate in cyclization reactions to form various heterocyclic compounds. For example, thiobenzamide (B147508) derivatives are precursors for the synthesis of benzothiazoles. fluoromart.com
The aromatic ring of this compound also presents opportunities for further functionalization through electrophilic or nucleophilic aromatic substitution reactions, although the existing electron-withdrawing groups (chloro and trifluoromethyl) will direct incoming electrophiles and influence the ring's reactivity.
Chemical Modifications at the Thioamide Moiety
The thioamide group is a versatile functional handle, susceptible to a variety of chemical modifications including alkylation, oxidation, and cyclization reactions.
Primary thioamides, such as this compound, can undergo S-alkylation with alkyl halides in the presence of a base. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom acts as the nucleophile. rsc.org The reactivity of the alkyl halide follows the expected trend for SN2 reactions, with primary halides being more reactive than those with significant steric hindrance. rsc.org
The oxidation of the thioamide group can lead to different products depending on the oxidant and reaction conditions. Mild oxidizing agents can convert the thioamide to the corresponding amide. More vigorous oxidation can lead to the formation of other sulfur-containing functional groups. For instance, oxidation of thioamides with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can yield sulfoxides and subsequently sulfones under controlled conditions. derpharmachemica.comnih.govorganic-chemistry.org The use of systems like dimethyl sulfoxide (B87167) (DMSO) activated by HCl can lead to oxidative dimerization, forming 1,2,4-thiadiazoles, or in the case of cyclic thioamides, bis(hetaryl) disulfides. researchgate.net
The thioamide functionality is a key precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-halo ketone to form a thiazole ring. nih.gov This reaction involves the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and dehydration. nih.gov
Table 1: Representative Chemical Modifications at the Thioamide Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| S-Alkylation | Primary Alkyl Halide, Base (e.g., K₂CO₃) | S-Alkyl Isothioamide |
| Oxidation | m-CPBA or H₂O₂ | Amide, Sulfoxide, or Sulfone |
| Oxidative Dimerization | DMSO, HCl | 1,2,4-Thiadiazole |
| Hantzsch Thiazole Synthesis | α-Halo Ketone, Base | 2,4-Disubstituted Thiazole |
Note: The conditions and product types are based on general reactions of thioamides and may require optimization for this compound.
Aromatic Ring Functionalization and Orthogonal Reactivity
The aromatic ring of this compound is substituted with a chlorine atom and a trifluoromethyl group, which influence its reactivity in functionalization reactions. The presence of the chloro substituent, in particular, opens avenues for transition metal-catalyzed cross-coupling reactions.
The chloro group on the aromatic ring can be readily displaced or coupled with other organic fragments using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an aryl halide, is a powerful tool for forming new carbon-carbon bonds. uomustansiriyah.edu.iqlibretexts.org This reaction is typically catalyzed by a palladium complex with suitable phosphine (B1218219) ligands and requires a base. uomustansiriyah.edu.iqlibretexts.org Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with the aryl chloride, again using a palladium catalyst. youtube.com These reactions demonstrate excellent functional group tolerance, allowing for the modification of the aromatic ring without affecting the thioamide moiety.
The directing effects of the existing substituents govern the outcome of electrophilic aromatic substitution reactions. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director, while the chlorine atom is a deactivating ortho-, para-director. youtube.comminia.edu.eglibretexts.org In the case of this compound, the positions for electrophilic attack are influenced by the combined effects of these two groups. Nitration, for instance, would be expected to occur at the positions least deactivated by the electron-withdrawing groups. The synthesis of a related compound, N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, starting from 4-chloro-3-(trifluoromethyl)aniline, highlights the utility of this substituted aromatic core in building more complex molecules. nih.gov
The reactivity of the chloro substituent towards palladium-catalyzed coupling and the potential for electrophilic substitution on the aromatic ring, while leaving the thioamide group intact, exemplifies the principle of orthogonal reactivity. This allows for a stepwise and controlled functionalization of the molecule at different sites.
Table 2: Representative Aromatic Ring Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-3-(trifluoromethyl)thiobenzamide |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base | 4-Amino-3-(trifluoromethyl)thiobenzamide |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
Note: The conditions and product types are based on general reactions of substituted aryl chlorides and may require optimization for this compound.
Structure Activity Relationship Sar and Ligand Design Principles
Impact of Trifluoromethyl and Chloro Substituents on Biological Activity
The biological activity of 4-Chloro-3-(trifluoromethyl)thiobenzamide is significantly influenced by the presence and positioning of its chloro and trifluoromethyl substituents on the benzamide (B126) scaffold. These groups impart specific electronic and steric properties to the molecule, which are critical for its interaction with biological targets.
Electronic and Steric Contributions to Ligand-Target Interactions
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property can significantly alter the electron density of the aromatic ring, influencing its reactivity and ability to participate in various non-covalent interactions with a biological target. The -CF3 group can also contribute to the molecule's metabolic stability by blocking potential sites of oxidation. nih.gov
The chloro (-Cl) substituent is also electron-withdrawing, albeit to a lesser extent than the trifluoromethyl group. Its presence further modulates the electronic landscape of the aromatic ring. Sterically, both the chloro and trifluoromethyl groups are larger than a hydrogen atom, and their size and shape can be critical for fitting into the binding pocket of a target protein. The specific arrangement of these substituents on the phenyl ring creates a unique three-dimensional shape and electrostatic potential that dictates the molecule's binding affinity and selectivity. In a study on N-phenylbenzamides substituted with trifluoromethyl and cyano groups, it was observed that these substituents play a crucial role in the stabilization of the crystal packing through various intermolecular interactions, including C-H...F-C(sp3), C(sp3)-F...π, and C(sp3)-F...F-C(sp3) interactions. nih.gov
Positional Isomer Effects on Molecular Recognition
A study on isomeric trifluoromethyl- and cyano-substituted N-phenylbenzamides demonstrated that altering the substituent positions from ortho to meta to para leads to changes in molecular conformation and subsequent packing in the crystal structure. nih.gov This highlights the principle that positional isomers can exhibit significantly different biological activities due to their distinct abilities to interact with the specific three-dimensional and electronic environment of a target's binding site. For instance, the placement of the electron-withdrawing groups at positions 3 and 4 can influence the acidity of the thioamide protons and the rotational barrier around the aryl-carbonyl bond, thereby affecting the molecule's conformational preferences and its ability to adopt a bioactive conformation.
Systematic Modifications of the Thiobenzamide (B147508) Scaffold
To explore and optimize the biological activity of a lead compound like this compound, systematic modifications of its core structure are undertaken. These modifications can involve altering the aromatic ring, the thioamide group, or extending side chains.
Exploration of Diverse Aromatic and Heteroaromatic Analogues
For example, the replacement of a phenyl ring with a pyridine (B92270) ring in a series of TRPV1 antagonists was found to influence their activity. nih.gov Similarly, in studies on other classes of compounds, the introduction of different heterocyclic rings has been shown to be a viable strategy for modulating biological activity.
| Scaffold Modification | Rationale | Potential Impact |
| Phenyl ring | Introduction of heteroatoms (N, S, O) | Altered hydrogen bonding capacity, modified electronic properties, potential for new interactions with the target |
| Thioamide group | Replacement with amide, ester, or other bioisosteres | Changes in hydrogen bonding, metabolic stability, and conformational flexibility |
Side Chain Elongation and Conformational Analysis
Modifying or elongating the substituents on the aromatic ring can provide insights into the size and shape of the target's binding pocket. For instance, replacing the chloro or trifluoromethyl groups with larger or smaller substituents, or with groups that have different electronic properties, can help to map the steric and electronic requirements for optimal binding.
Conformational analysis is crucial to understand how such modifications affect the three-dimensional structure of the molecule and its ability to adopt a bioactive conformation. The rotational barriers around single bonds, such as the bond connecting the aromatic ring to the thioamide group, determine the accessible conformations. The substituents on the ring can influence these rotational barriers and the preferred dihedral angles, which in turn can impact biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds.
For a series of compounds related to this compound, a QSAR model could be developed using descriptors that capture the electronic, steric, and hydrophobic properties of the molecules.
| QSAR Descriptor Class | Examples | Relevance |
| Electronic | Hammett constants, dipole moment, partial atomic charges | Describes the electronic influence of substituents on the aromatic ring and their ability to engage in electrostatic interactions. |
| Steric | Molar refractivity, van der Waals volume, steric parameters (e.g., Taft's Es) | Quantifies the size and shape of the molecule and its substituents, which is critical for binding to a specific pocket. |
| Hydrophobic | LogP (partition coefficient), hydrophobic surface area | Represents the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target. |
While no specific QSAR studies on this compound were found, QSAR analyses of other substituted benzimidazoles have highlighted the importance of parameters like the whole molecule's accessible surface area (WAP), the logarithm of the partition coefficient (MlogP), and the unsaturation index (UI) in describing their antimicrobial activities. nih.gov Similar approaches could be applied to a series of this compound analogues to guide the design of more potent compounds.
Computational Descriptors for Activity Prediction
In the realm of computational chemistry and drug design, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are instrumental in developing quantitative structure-activity relationship (QSAR) models, which correlate the structural or physicochemical properties of a compound with its biological activity. For this compound, a variety of descriptors can be calculated to predict its activity. These are broadly categorized into electronic, steric, hydrophobic, and topological descriptors.
Electronic Descriptors: The electronic nature of the substituents on the aromatic ring of this compound significantly governs its interaction with biological targets. The presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position, both being strong electron-withdrawing groups, creates a distinct electronic profile. This can enhance binding to target proteins through specific electronic interactions. nih.gov Relevant electronic descriptors include:
Hammett constants (σ): These quantify the electron-donating or electron-withdrawing ability of substituents.
Partial atomic charges: Calculation of the charge distribution across the molecule can identify sites prone to electrostatic interactions with a receptor.
Steric Descriptors: The size and shape of the molecule are critical for its ability to fit into a binding pocket of a target protein. The trifluoromethyl group, in particular, is a bulky substituent that can influence the conformational preferences of the molecule. Key steric descriptors include:
Taft steric parameters (Es): These provide a measure of the steric bulk of substituents.
Molar refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.
Van der Waals volume and surface area: These descriptors define the space occupied by the molecule.
Hydrophobic Descriptors: The lipophilicity of a compound affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to hydrophobic pockets in target proteins. The chloro and trifluoromethyl groups contribute significantly to the hydrophobicity of this compound. scichemj.org The most common hydrophobic descriptor is:
LogP (Partition coefficient): This value represents the ratio of the concentration of the compound in an octanol-water mixture and is a well-established measure of lipophilicity.
Connectivity indices (e.g., Kier & Hall indices): These reflect the degree of branching in the molecular structure.
Shape indices (e.g., Kappa shape indices): These provide information about the molecular shape. researchgate.net
A hypothetical QSAR study for a series of thiobenzamide analogs could yield a data table like the one below, illustrating the relationship between these descriptors and biological activity.
| Compound | LogP | Dipole Moment (Debye) | Molar Refractivity | Biological Activity (IC50, µM) |
| Thiobenzamide | 1.85 | 3.5 | 40.2 | >100 |
| 4-Chlorothiobenzamide | 2.55 | 2.8 | 45.1 | 50.2 |
| 3-(Trifluoromethyl)thiobenzamide | 2.90 | 4.2 | 45.5 | 35.8 |
| This compound | 3.60 | 3.9 | 50.4 | 10.5 |
This table is for illustrative purposes and does not represent actual experimental data.
Machine Learning Approaches in SAR Elucidation
In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery and SAR elucidation. ML algorithms can analyze large and complex datasets to identify non-linear relationships between molecular features and biological activity that may not be apparent from traditional QSAR models.
For this compound and its analogs, various ML approaches could be employed to build predictive models. These models are trained on a dataset of compounds with known activities and their corresponding calculated molecular descriptors.
Commonly Used Machine Learning Algorithms:
Multiple Linear Regression (MLR): While a classical statistical method, it serves as a baseline for more complex models. elsevierpure.com
Partial Least Squares (PLS): This method is effective when dealing with a large number of correlated descriptors.
Support Vector Machines (SVM): SVMs are powerful for both classification (active vs. inactive) and regression (predicting IC50 values) tasks.
Random Forests (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
Gradient Boosting Machines (e.g., XGBoost): These are advanced ensemble techniques that sequentially build models to correct the errors of the previous ones.
Artificial Neural Networks (ANN): These are complex models inspired by the human brain that can capture highly non-linear relationships.
The process of using machine learning in SAR for a compound like this compound would typically involve the following steps:
Data Collection: Assembling a dataset of thiobenzamide derivatives with their measured biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.
Model Training: Splitting the dataset into training and testing sets and using the training set to build the ML model.
Model Validation: Evaluating the predictive performance of the model on the unseen test set using metrics like the coefficient of determination (R²) and root mean square error (RMSE). scichemj.org
Prediction and Interpretation: Using the validated model to predict the activity of new, untested compounds and to understand which molecular features are most important for activity.
A hypothetical outcome of a machine learning study could be a feature importance plot, indicating which descriptors are most influential in predicting the biological activity of this class of compounds.
| Descriptor | Importance Score |
| LogP | 0.85 |
| Aromatic Ring Count | 0.72 |
| Hydrogen Bond Acceptor Count | 0.65 |
| Trifluoromethyl Group Presence | 0.91 |
| Chlorine Atom Presence | 0.88 |
| Molecular Weight | 0.55 |
This table is for illustrative purposes and does not represent actual experimental data.
The application of these computational and machine learning techniques provides a robust framework for understanding the SAR of this compound, guiding the design of new analogs with improved therapeutic profiles.
Molecular Mechanisms of Biological Action
Identification and Validation of Primary Molecular Targets
There is no publicly available research identifying or validating the primary molecular targets of 4-Chloro-3-(trifluoromethyl)thiobenzamide.
Enzyme Inhibition Kinetics and Selectivity Profiling
No studies detailing the enzyme inhibition kinetics or selectivity profiling of this compound could be located. While research exists on other thiobenzamide (B147508) derivatives and their interactions with various enzymes, this information cannot be extrapolated to the specific compound .
Receptor Binding Affinity and Ligand-Receptor Interactions
Data on the receptor binding affinity and specific ligand-receptor interactions of this compound are not available in the reviewed scientific literature.
DNA/RNA Interaction Analysis
There is no published research analyzing the potential interactions between this compound and nucleic acids such as DNA or RNA.
Cellular Pathway Modulation and Signal Transduction Analysis
Information regarding the effects of this compound on cellular pathways and signal transduction is currently unavailable.
Effects on Specific Intracellular Signaling Cascades
No studies have been published that investigate the effects of this compound on any specific intracellular signaling cascades.
Modulation of Protein Expression and Post-Translational Modifications
There is no available research on how this compound may modulate the expression of specific proteins or influence their post-translational modifications.
Investigation of Intracellular Localization and Subcellular Distribution (mechanistic context)
Detailed studies are required to map the journey of this compound within a cell. This would typically involve advanced microscopy techniques, such as confocal or fluorescence microscopy, often using a labeled version of the compound to visualize its distribution. Identifying where the compound accumulates can provide vital clues about its molecular targets.
The processes governing how this compound crosses the cell membrane are currently unknown. It is unclear whether it enters cells via passive diffusion, driven by a concentration gradient, or through active transport mechanisms mediated by specific membrane proteins. Similarly, the mechanisms by which the cell might actively remove the compound, a process known as efflux, have not been studied. Understanding these uptake and efflux dynamics is essential for determining the intracellular concentration and duration of action of the compound.
Without experimental data, it is not possible to provide a data table summarizing the cellular uptake and efflux mechanisms for this compound.
The subcellular compartments, or organelles, where this compound may accumulate or with which it might interact are also a matter of speculation. Different organelles, such as the mitochondria, endoplasmic reticulum, Golgi apparatus, or the nucleus, perform distinct cellular functions. The specific accumulation of a compound in a particular organelle would strongly suggest that it interferes with the processes occurring in that location. For instance, accumulation in the mitochondria might imply an effect on cellular energy production, while localization to the nucleus could indicate an interaction with DNA or gene expression machinery.
As there is no research on the organelle-specific accumulation of this compound, a data table detailing these interactions cannot be generated.
Preclinical Mechanistic Investigations in in Vitro and in Vivo Models
Cellular Model Systems for Mechanistic Elucidation
Cellular models are indispensable tools for the initial characterization of a compound's biological activity. They allow for high-throughput screening and detailed pathway analysis in a controlled environment.
Specific Cell Line Responses to 4-Chloro-3-(trifluoromethyl)thiobenzamide
The response of various cancer and non-cancer cell lines to a test compound can provide initial clues about its potential efficacy and spectrum of activity. This often involves treating a panel of cell lines with the compound and measuring outcomes such as cell viability, proliferation, or apoptosis.
Interactive Table: Cell Line Response Data
| Cell Line | Tissue of Origin | Assay Type | Finding |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Currently, there are no published studies detailing the specific responses of any cell lines to this compound.
Phenotypic Assays for Pathway Validation
Once an effect is observed in cell lines, phenotypic assays are employed to validate the biological pathways involved. These assays can visualize or quantify changes in cellular characteristics, such as morphology, cell cycle progression, or the formation of specific cellular structures, to infer the mechanism of action.
No phenotypic assay data for this compound has been reported in the scientific literature.
Tissue-Specific Responses and Molecular Signatures
Following cellular studies, investigating the effects of a compound on intact tissue can provide a more physiologically relevant understanding of its activity, highlighting potential organ-specific effects and molecular changes.
Ex Vivo Organ Culture Studies for Target Engagement
Ex vivo organ culture involves treating freshly isolated tissues or organs with a compound in a laboratory setting. This method bridges the gap between in vitro and in vivo studies, allowing for the assessment of compound effects on the complex multicellular architecture of an organ.
There is no publicly available information on ex vivo organ culture studies conducted with this compound.
Gene Expression and Proteomic Profiling in Responding Tissues
To understand the molecular basis of a compound's effect on tissues, researchers often perform gene expression (transcriptomics) and protein profiling (proteomics). These techniques can reveal which genes and proteins are up- or down-regulated following treatment, providing a detailed molecular signature of the compound's activity and helping to identify its primary targets and downstream signaling pathways.
No gene expression or proteomic profiling data for tissues treated with this compound is available in the public domain.
Biomarker Identification and Validation for Mechanistic Readouts
A critical goal of preclinical mechanistic studies is the identification of biomarkers. Biomarkers are measurable indicators, such as specific proteins or gene expression changes, that can be used to monitor the biological effects of a compound. Validated biomarkers are crucial for tracking target engagement and predicting response in later clinical stages.
Interactive Table: Potential Biomarkers
| Biomarker Type | Marker Name | Method of Detection | Mechanistic Relevance |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
As there are no mechanistic studies available, no biomarkers have been identified or validated for this compound.
Insufficient Scientific Data Available for this compound
The available information is limited to basic chemical identifiers and supplier listings. No detailed research findings, in vitro or in vivo studies, or data pertaining to surrogate markers, biomarker correlations, or molecular imaging for this specific compound could be located. The search did identify research on structurally related compounds, such as 4-chloro-3-nitrophenylthiourea derivatives; however, per the user's strict instructions, information on other compounds cannot be included in this article.
Due to the absence of the required scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The specific sections and subsections requested, including:
In Vivo Model Systems for Molecular Pathway Exploration
Molecular Imaging Techniques for Target Occupancy and Pathway Activity
cannot be populated with the detailed research findings and data tables as mandated. Any attempt to do so would not be based on factual, verifiable scientific evidence for this compound.
Therefore, the generation of the requested article focusing solely on the preclinical mechanistic investigations of this compound cannot be fulfilled at this time.
Computational Chemistry and Molecular Modeling Studies
De Novo Design and Virtual Screening Methodologies
The journey to identify potent bioactive molecules often begins with the computational generation and filtering of vast chemical libraries. These methods aim to identify novel compounds with desirable pharmacological properties.
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a molecule like 4-Chloro-3-(trifluoromethyl)thiobenzamide, a pharmacophore model would be developed based on a set of known active compounds, such as other thiobenzamide-based EthR inhibitors.
These models typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For instance, a pharmacophore model for EthR inhibitors might identify the thioamide group as a key hydrogen-bonding feature and the substituted phenyl ring as crucial for hydrophobic and aromatic interactions within the binding pocket. nih.gov The development of a statistically significant 3D-Quantitative Structure-Activity Relationship (QSAR) model can further elucidate the structural requirements for bioactivity, guiding the design of new analogs with enhanced potency. nih.gov Virtual screening of large compound databases against such a validated pharmacophore model can rapidly identify novel scaffolds that possess the desired features for potent inhibition.
Table 1: Representative Pharmacophoric Features for Thiobenzamide-Based Inhibitors
| Feature | Description | Potential Role in this compound |
|---|---|---|
| Hydrogen Bond Donor | The amine (NH2) group of the thioamide | Forms hydrogen bonds with backbone or side-chain residues in the target's active site. |
| Hydrogen Bond Acceptor | The sulfur atom of the thioamide | Interacts with hydrogen bond donor residues. |
| Aromatic Ring | The chlorotrifluoromethyl-substituted benzene (B151609) ring | Engages in π-π stacking or hydrophobic interactions. |
| Halogen Bond Donor | The chlorine atom | Can form halogen bonds with electron-rich atoms in the binding site. |
This table is a representative model based on general principles of pharmacophore modeling for similar compounds.
Scaffold hopping is a computational strategy used to discover structurally novel compounds by modifying the central core of a known active molecule while retaining its key binding features. nih.gov This technique is particularly useful for generating new intellectual property and improving the pharmacokinetic properties of a lead compound. dundee.ac.ukrsc.org Starting with the thiobenzamide (B147508) core of this compound, scaffold hopping algorithms could suggest alternative heterocyclic or carbocyclic cores that maintain the spatial orientation of the essential interacting groups.
The design of a focused library of thiobenzamide derivatives would involve the systematic modification of the substituents on the phenyl ring. For example, a library could be designed to explore different halogen substitutions at the 4-position or various electron-withdrawing groups at the 3-position to probe the structure-activity relationship (SAR) and optimize binding affinity and selectivity. researchgate.net
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for understanding the binding mode of this compound and identifying the key amino acid residues involved in the interaction.
For thiobenzamide derivatives targeting the M. tuberculosis EthR protein, molecular docking studies have been instrumental in characterizing the binding site. researchgate.net The binding pocket of EthR is a long, hydrophobic channel. Docking simulations of compounds analogous to this compound would likely show the trifluoromethyl group buried within a hydrophobic subpocket, while the thioamide group forms critical hydrogen bonds with polar residues at the active site.
Studies on similar inhibitors have identified key residues such as threonine and lysine (B10760008) as forming important hydrogen bond interactions that stabilize the ligand in the active site. researchgate.net The chlorine atom on the phenyl ring could also contribute to binding through halogen bonding or hydrophobic interactions. The identification of these "hotspots" is critical for guiding the optimization of the lead compound.
Table 2: Potential Interacting Residues for Thiobenzamide Analogs in the EthR Binding Site
| Interaction Type | Potential Residue(s) | Role of this compound Moiety |
|---|---|---|
| Hydrogen Bonding | THR130, LYS68 | Thioamide group (NH2 and C=S) |
| Hydrophobic Interactions | LEU, VAL, PHE | Phenyl ring, trifluoromethyl group |
Data based on docking studies of similar compounds with the EthR protein. researchgate.net
Molecular docking provides a static picture of the ligand-protein complex. Analyzing multiple docking poses and their corresponding scores helps in understanding the conformational flexibility of the ligand within the binding site. For this compound, this would involve assessing the rotational freedom around the bond connecting the phenyl ring and the thioamide group. The lowest energy conformations from docking are then typically selected for further analysis, such as molecular dynamics simulations. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, allowing for a more accurate assessment of its stability and the energetics of binding. researchgate.net An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds.
These simulations are used to:
Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, one can determine if the initial docking pose is stable. researchgate.net
Analyze the persistence of key interactions: MD simulations can reveal how often and for how long the hydrogen bonds and hydrophobic contacts identified in docking are maintained. researchgate.net
Calculate binding free energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand, providing a more rigorous prediction of its affinity for the target. nih.govplos.org
These computational studies, from initial design to detailed dynamic analysis, are essential for the rational development of this compound and its derivatives as potential therapeutic agents.
Water Dynamics and Solvent Effects in Binding
The role of water in protein-ligand binding is multifaceted and crucial for an accurate understanding of binding affinity and kinetics. nih.gov Water molecules can mediate interactions between a ligand and a protein, and the energetic cost of displacing these water molecules from the binding site significantly influences the binding free energy. nih.govnih.gov
Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of water molecules in the binding site of a target protein. easychair.org These simulations can reveal the locations of structurally conserved water molecules that may be critical for binding. nih.govacs.org For this compound, MD simulations could be employed to map the hydration sites within its target's binding pocket. Methods like Grid Inhomogeneous Solvation Theory (GIST) can be used to analyze water stability within the binding site, identifying "unhappy" water molecules that are energetically favorable to displace and "happy" water molecules that are difficult to replace.
| Water Molecule ID | Occupancy in Apo State | Occupancy in Holo State | Displacement Energy (kcal/mol) |
| Water-1 | 0.95 | 0.10 | -2.5 |
| Water-2 | 0.88 | 0.05 | -3.1 |
| Water-3 | 0.75 | 0.70 | +1.5 (Bridging) |
| Water-4 | 0.92 | 0.15 | -2.8 |
This table is interactive. Users can sort the data by clicking on the column headers.
Allosteric Modulation and Conformational Changes in Target Proteins
Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. frontiersin.orgnih.govyoutube.com This mechanism offers a sophisticated means of regulating protein function. nih.gov Small molecules like this compound can act as allosteric modulators, and computational methods are key to understanding these complex processes. nih.govresearchgate.net
Molecular dynamics simulations and enhanced sampling techniques can be used to explore the conformational landscape of a target protein in both its apo (unbound) and holo (ligand-bound) states. researchgate.netplos.org By comparing these states, researchers can identify the specific conformational changes induced by the binding of an allosteric modulator. researchgate.net These changes can range from subtle side-chain rearrangements to large-scale domain motions. pnas.org
For this compound, computational studies could reveal how its binding to an allosteric pocket propagates through the protein structure to the active site. nih.gov This could involve a cascade of subtle shifts in residue positions and interactions, ultimately altering the shape and chemical environment of the active site to either enhance or inhibit its function. plos.org The table below presents hypothetical data on the conformational changes in a target protein upon binding of this compound.
| Protein Domain/Region | RMSD (Å) upon Binding | Key Residue Displacements (Å) | Change in Solvent Accessible Surface Area (Ų) |
| Allosteric Site | 1.8 | Tyr256 (2.1), Phe312 (1.9) | -150 |
| Active Site Loop | 2.5 | Gly154 (3.2), Asp155 (2.8) | +75 |
| Hinge Region | 1.2 | Val98 (1.5) | -20 |
| C-terminal Domain | 0.8 | - | +10 |
This table is interactive. Users can sort the data by clicking on the column headers.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. nih.govrowansci.com These methods are increasingly used in drug discovery to understand and predict molecular properties, reactivity, and interactions. quantumgrad.comacs.orgcecam.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. taylorandfrancis.com
For this compound, FMO analysis can predict which parts of the molecule are most likely to be involved in chemical reactions or intermolecular interactions with its biological target. acs.orgnih.gov For instance, the analysis can identify the atoms with the largest contributions to the HOMO and LUMO, suggesting the sites of nucleophilic and electrophilic attack. The table below provides hypothetical FMO data for this compound.
| Molecular Orbital | Energy (eV) | Key Atomic Contributions |
| HOMO | -8.5 | Sulfur, Nitrogen |
| LUMO | -1.2 | Carbon (Thioamide), Aromatic Ring |
| HOMO-1 | -9.1 | Aromatic Ring (π-system) |
| LUMO+1 | -0.5 | Trifluoromethyl Group |
This table is interactive. Users can sort the data by clicking on the column headers.
Electrostatic Potential Mapping and Chemical Reactivity Prediction
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). numberanalytics.comnih.gov These maps are powerful tools for predicting how a molecule will interact with other molecules, including its biological target. nih.govmdpi.comresearchgate.net
For this compound, the MESP map would likely show a negative potential around the sulfur and oxygen atoms of the thioamide group, indicating these are likely sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential, making them hydrogen bond donors. The electron-withdrawing nature of the chlorine and trifluoromethyl groups would create regions of positive potential on the aromatic ring, influencing its stacking interactions. By analyzing the MESP, researchers can predict the non-covalent interactions that stabilize the ligand-protein complex. mdpi.comyoutube.com
| Molecular Region | Predicted Electrostatic Potential | Predicted Interaction Type |
| Thioamide Sulfur | Negative | Hydrogen Bond Acceptor, Metal Coordination |
| Amide Hydrogens | Positive | Hydrogen Bond Donor |
| Aromatic Ring | Varied (π-system) | π-π Stacking, Cation-π Interactions |
| Trifluoromethyl Group | Slightly Negative (Fluorines) | Weak Hydrogen Bond Acceptor, Hydrophobic Interactions |
| Chlorine Atom | Slightly Negative | Halogen Bonding, Hydrophobic Interactions |
This table is interactive. Users can sort the data by clicking on the column headers.
Derivatization and Analog Development for Mechanistic Probes
Synthesis of Chemically Modified Analogues for Target Engagement Studies
To validate the engagement of 4-Chloro-3-(trifluoromethyl)thiobenzamide with its putative targets, chemically modified analogs are synthesized. These analogs incorporate specific functional groups or tags that allow for the detection and quantification of binding events.
Affinity tagging involves the introduction of a high-affinity ligand, most commonly biotin (B1667282), into the structure of the parent compound. The strong and specific interaction between biotin and streptavidin (or avidin) can be exploited for the detection and isolation of target proteins. The synthesis of a biotinylated probe of this compound would likely involve the modification of the thioamide or the aromatic ring to attach a biotin moiety via a linker.
The design of such probes is critical to ensure that the modification does not significantly alter the compound's biological activity. The linker length and composition are optimized to minimize steric hindrance and maintain the binding affinity of the core molecule. In studies involving other bioactive molecules, biotinylated probes have been successfully used to identify target proteins through methods like affinity labeling. For instance, biotinylated artemisinin (B1665778) probes were synthesized and used to identify target proteins in Trypanosoma brucei brucei. nih.gov These probes were shown to mimic the biological action of the parent compound and were stable enough for use in cell lysates and culture media. nih.gov A competitive binding assay between the unlabeled compound and the biotinylated probe can confirm that both bind to the same target. nih.gov
Table 1: Examples of Biotinylated Probes in Target Identification
| Parent Compound | Organism/System | Identified Target Proteins (kDa) | Reference |
|---|
A bimodal probe, incorporating both a fluorescent tag and a biotin label, can offer multiple avenues for detection, such as in-gel fluorescence and on-blot chemiluminescence. thermofisher.com
Click chemistry, a set of powerful, reliable, and selective reactions, offers a modular approach to synthesizing complex molecules and bioconjugates. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. organic-chemistry.orgtcichemicals.com For this compound, a "clickable" analog could be synthesized by introducing either an azide (B81097) or a terminal alkyne group. This functional handle would allow for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) that also bears the complementary reactive group.
The synthesis of a clickable analog of this compound could start from a precursor like 4-chloro-3-(trifluoromethyl)aniline. This aniline (B41778) could be modified to include an alkyne or azide group before being converted to the thiobenzamide (B147508). The inherent modularity of click chemistry allows for the rapid generation of a variety of probes from a single functionalized intermediate. taylorandfrancis.com This methodology has been widely applied in drug discovery and chemical biology for creating probes for target visualization, isolation, and characterization. nih.gov For example, clickable probes of dimethylfumarate (DMFU) were synthesized to study its cellular targets, demonstrating the utility of this approach for understanding the mechanism of action of α,β-unsaturated carbonyls. nih.gov
The trifluoromethylsulfanyl (SCF3) group, which is structurally related to the trifluoromethyl group in the target compound, has been incorporated into triazoles using click chemistry. Ethynyl trifluoromethyl sulfide (B99878) was reacted with various azides to produce a library of CF3S-containing triazoles, highlighting the utility of click chemistry for creating novel analogs of fluorinated compounds. nih.gov
Bioconjugation Strategies for Imaging and Affinity Purification
Bioconjugation techniques are employed to attach probes to biomolecules or to immobilize them on a solid support. These strategies are fundamental for developing tools for cellular imaging and for the isolation of binding partners.
To visualize the subcellular localization of this compound, fluorescent or luminescent probes can be developed. This is typically achieved by conjugating a fluorophore (e.g., fluorescein, rhodamine, or a coumarin (B35378) derivative) to the core structure. The point of attachment and the nature of the linker are crucial for preserving the compound's biological activity and ensuring that the fluorophore does not interfere with its binding.
Click chemistry is an ideal method for attaching fluorophores. A clickable analog of this compound, bearing an azide or alkyne, can be readily coupled to a fluorescent reporter with the corresponding functionality. This approach has been used to create fluorescently labeled probes for a wide range of biological targets. For instance, a bimodal probe containing a fluorescent coumarin moiety and a biotin tag was developed for the detection of the cysteine protease rhodesain. thermofisher.com
The development of fluorescent probes with electron-donating and accepting groups can lead to sensors with enhanced properties, such as through-space charge transfer, which can be modulated upon binding to a target. acs.org The trifluoromethyl group in this compound, being strongly electron-withdrawing, could potentially be exploited in the design of such "turn-on" fluorescent probes. nih.gov
For the preparative isolation and subsequent identification of the molecular targets of this compound, the compound can be immobilized on a solid support to create an affinity resin. This technique, known as affinity chromatography, involves passing a cell lysate over the resin. The target protein will bind to the immobilized compound, while other proteins will wash through. The bound protein can then be eluted and identified by methods such as mass spectrometry.
The synthesis of an affinity resin typically involves covalently attaching the compound of interest to a matrix, such as agarose (B213101) or sepharose beads, via a linker arm. The linker is important to minimize steric hindrance and allow the immobilized ligand to interact with its target protein in the mobile phase. The avidin-biotin interaction is a powerful tool for creating affinity resins. nih.gov A biotinylated derivative of this compound could be synthesized and then incubated with streptavidin-coated beads to generate the affinity matrix. This approach offers the advantage of a highly specific and strong interaction for immobilization. nih.gov
Photochemical and Spatially Controlled Derivatives for Mechanistic Insight
Photochemical probes, or photoaffinity labels, are powerful tools for identifying the direct binding partners of a compound. These probes are chemically inert until activated by light of a specific wavelength. Upon activation, they form a highly reactive intermediate that can covalently crosslink to nearby molecules, thus "trapping" the target.
For this compound, a photo-reactive derivative could be synthesized by incorporating a group such as a diazirine, benzophenone (B1666685), or an aryl azide. thermofisher.comtcichemicals.com The trifluoromethylphenyl diazirine (TPD) group is a particularly attractive option. nih.gov TPD-containing analogs of cholesterol have been successfully used as photoaffinity labeling reagents to identify cholesterol binding sites on proteins. nih.gov These probes have been shown to be effective in cell culture and membrane preparations, providing complementary information to other types of photo-crosslinkers. nih.gov
The synthesis of a TPD analog of this compound could involve the use of a building block such as 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol or the corresponding bromide, which can be coupled to a suitable precursor of the thiobenzamide. tcichemicals.com The small size of the diazirine group often minimizes perturbations to the parent molecule's biological activity. thermofisher.com
The use of photo-crosslinking allows for precise temporal control over the labeling reaction. Furthermore, by using focused light sources, it may be possible to achieve spatial control, enabling the study of target engagement in specific subcellular compartments or tissues.
Table 2: Common Photo-reactive Groups for Photoaffinity Labeling
| Photo-reactive Group | Activating Wavelength (nm) | Reactive Intermediate | Key Features |
|---|---|---|---|
| Phenyl Azide | < 300 | Nitrene | Less harmful to target, but may require long irradiation times. tcichemicals.com |
| Benzophenone | ~360 | Ketyl Radical | High reaction efficiency due to reversible excited state. nih.gov |
Photoaffinity Labeling for Direct Target Identification
There is no published research on the design, synthesis, or utilization of photoaffinity probes based on the this compound scaffold. Such a probe would typically involve the incorporation of a photoreactive moiety, such as an azido, diazirine, or benzophenone group, into the parent molecule. This modification would allow for the formation of a covalent bond with its biological target upon photoactivation, thereby enabling its identification. However, no such derivatives of this compound have been reported.
Caged Compounds for Spatiotemporal Control of Activity
The development of caged compounds of this compound, which would involve the attachment of a photolabile protecting group to temporarily inactivate the molecule, is also not documented. This technique allows for the precise control over the release of the active compound in a specific location and at a desired time through the application of light. The absence of any reported synthesis or application of a caged this compound derivative means that a discussion of its use for the spatiotemporal control of activity would be purely speculative.
Advanced Spectroscopic and Bioanalytical Methodologies for Interaction Analysis
High-Resolution Mass Spectrometry for Ligand-Target Adduct Identification and Proteomic Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the direct measurement of protein-ligand covalent adducts and for assessing target engagement on a proteome-wide scale. nih.gov Its high sensitivity and mass accuracy enable the precise identification of modified proteins and the localization of the modification site.
Thioamides, including derivatives of thiobenzamide (B147508), can undergo metabolic activation to form reactive intermediates capable of covalently modifying biological macromolecules. nih.gov Research on the parent compound, thiobenzamide, has shown that its metabolites can form covalent adducts with macromolecules like microsomal phosphatidylethanolamine. nih.gov This establishes a precedent for the potential of 4-Chloro-3-(trifluoromethyl)thiobenzamide to act as a covalent modifier.
The process of mapping these modification sites using HRMS involves several key steps:
Incubation: The target protein or a complex cellular lysate is incubated with this compound.
Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
Data Analysis: By comparing the spectra of the treated and untreated samples, peptides that have been modified by the compound can be identified. The mass of the added compound (or a fragment thereof) will cause a characteristic mass shift in the modified peptide. The MS/MS fragmentation pattern of the modified peptide is then used to pinpoint the exact amino acid residue (e.g., cysteine, lysine) that has been covalently labeled.
This bottom-up proteomics approach allows for the unambiguous identification of the specific site of covalent adduction on a target protein.
Quantifying how effectively a compound engages its target within a complex biological system is crucial. nih.gov Thermal Proteome Profiling (TPP) is a powerful method that leverages quantitative mass spectrometry to achieve this. researchgate.net The principle of TPP is based on the observation that the binding of a ligand typically increases the thermal stability of its target protein. researchgate.net
The TPP workflow to assess the engagement of this compound would proceed as follows:
Treatment: Live cells or cell lysates are treated with the compound.
Heating: The treated samples are divided into aliquots and heated to a range of different temperatures.
Protein Separation: Unfolded, aggregated proteins are separated from the soluble, stable proteins by centrifugation.
Quantitative Mass Spectrometry: The remaining soluble proteins at each temperature point are quantified using multiplexed quantitative mass spectrometry techniques, such as those employing tandem mass tags (TMT). researchgate.net
By plotting the fraction of soluble protein as a function of temperature, a "melting curve" is generated for thousands of proteins simultaneously. A shift in the melting curve to a higher temperature for a specific protein in the presence of this compound indicates direct binding and target engagement. This approach not only confirms known targets but can also uncover new or off-target interactions across the proteome. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed atomic-level information about ligand-target interactions, including binding site location and ligand-induced conformational changes in both the ligand and the protein. nih.gov The presence of a trifluoromethyl (-CF3) group in this compound makes ¹⁹F NMR a particularly powerful and sensitive technique, as fluorine provides a background-free signal that is highly sensitive to its local chemical environment. nih.govresearchgate.net
Ligand-observed NMR methods monitor the signals of the small molecule to detect binding to a large protein target.
Saturation Transfer Difference (STD) NMR: In this experiment, selective radiofrequency saturation is applied to the protein's resonances. If the ligand is binding, this saturation is transferred to the bound ligand via spin diffusion and then to the free ligand upon dissociation. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding ligand remain. This technique is effective for identifying binders and mapping the binding epitope of the ligand.
Chemical Shift Perturbation (CSP): CSP, or chemical shift mapping, tracks changes in the chemical shifts of a molecule upon the addition of a binding partner. nih.gov For this compound, ¹⁹F NMR would be an ideal method. A ¹⁹F NMR spectrum of the compound would be recorded alone and then again during a titration with the target protein. A change in the chemical shift of the -CF3 signal would indicate binding. The magnitude of the shift can be used to calculate the dissociation constant (Kd) for the interaction, provided the exchange between the free and bound states is fast on the NMR timescale. nih.gov
Protein-observed NMR focuses on the signals from the protein to understand the structural consequences of ligand binding. Typically, this requires isotopic labeling of the protein (e.g., with ¹⁵N or ¹³C).
The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which produces a fingerprint of the protein, with one peak for each backbone N-H group. Upon addition of this compound, residues in the binding pocket or those affected by allosteric conformational changes will experience a different chemical environment, causing their corresponding peaks in the HSQC spectrum to shift or broaden. nih.gov
By mapping these changes onto the protein's structure, one can identify the binding site and characterize the extent of the conformational rearrangement induced by the compound. nih.govnih.gov The trifluoromethyl group of the compound itself can serve as a sensitive reporter for these changes, as its ¹⁹F chemical shift is exquisitely sensitive to alterations in protein conformation upon binding. nih.govbiorxiv.org
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
SPR and ITC are complementary, label-free biophysical techniques that provide quantitative data on the kinetics and thermodynamics that govern molecular interactions.
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the binding of an analyte (e.g., this compound) flowing over a sensor chip to which a ligand (e.g., a target protein) has been immobilized. nih.gov The binding event causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram. bioradiations.comyoutube.com This allows for the direct determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ) can then be calculated from the ratio of these rates (kₑ/kₐ). bioradiations.com SPR is a powerful tool for screening compounds and performing detailed kinetic characterization of binding events. dartmouth.edunih.gov
Hypothetical SPR Kinetic Data for this compound Interaction
This table presents hypothetical data for the interaction of the compound with a target protein as would be determined by SPR analysis.
| Parameter | Value | Unit | Description |
| kₐ (on-rate) | 2.5 x 10⁴ | M⁻¹s⁻¹ | Association rate constant, reflecting the rate of complex formation. |
| kₑ (off-rate) | 5.0 x 10⁻³ | s⁻¹ | Dissociation rate constant, reflecting the stability of the complex. |
| Kₑ (Affinity) | 200 | nM | Equilibrium dissociation constant (kₑ/kₐ), indicating binding strength. |
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. wikipedia.orgnih.gov In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. tainstruments.com Each injection produces a heat pulse that is measured by the instrument. nih.gov As the protein becomes saturated, the heat signal diminishes. Fitting the resulting data provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). harvard.edunih.gov This detailed thermodynamic signature provides deep insight into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions) driving the interaction.
Hypothetical ITC Thermodynamic Data for this compound Interaction
This table presents hypothetical data for the interaction of the compound with a target protein as would be determined by ITC analysis.
| Parameter | Value | Unit | Description |
| Stoichiometry (n) | 1.1 | - | Molar ratio of ligand to protein in the complex. |
| Affinity (Kₐ) | 5.0 x 10⁶ | M⁻¹ | Association constant, the inverse of the dissociation constant (Kₑ). |
| Enthalpy (ΔH) | -8.5 | kcal/mol | The heat released or absorbed upon binding, indicating favorable bonding interactions. |
| Entropy (ΔS) | 3.2 | cal/mol·K | The change in disorder, often related to hydrophobic effects and conformational changes. |
Real-time Binding Kinetics of this compound
There is no publicly available data from techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) that would detail the association (ka) and dissociation (kd) rate constants of this compound with any specific biological target. Therefore, its binding affinity (KD) and kinetic profile remain uncharacterized in the scientific literature.
Enthalpic and Entropic Contributions to Binding
No studies utilizing Isothermal Titration Calorimetry (ITC) or similar methods have been found for this compound. Such experiments would be necessary to determine the thermodynamic parameters of its binding interactions, including changes in enthalpy (ΔH) and entropy (ΔS). This information is crucial for understanding the driving forces behind its molecular recognition but is not currently available.
Advanced Microscopy Techniques for Subcellular Localization and Interaction Visualization
Confocal and Super-Resolution Microscopy of Probe Distribution
There are no published images or research findings from confocal or super-resolution microscopy studies (such as STED or PALM/STORM) that visualize the subcellular distribution of this compound. Its localization within cellular compartments and potential accumulation in specific organelles have not been documented.
FRET/BRET Analysis for Protein-Protein Interaction Modulation
No literature exists that employs Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) to investigate whether this compound can modulate protein-protein interactions. lgcstandards.comjk-sci.com Such assays are pivotal for identifying and characterizing compounds that can disrupt or stabilize protein complexes, but no such functional data is available for this specific thiobenzamide derivative. lgcstandards.comjk-sci.com
Translational Research Potential and Future Directions
Identification of Novel Therapeutic Avenues based on Mechanistic Understanding
A thorough analysis of the structural components of 4-Chloro-3-(trifluoromethyl)thiobenzamide can provide insights into its potential biological targets and, consequently, its therapeutic applications. The presence of a 4-chloro-3-(trifluoromethyl)phenyl group is of particular interest, as this moiety is found in several approved drugs, including the multi-kinase inhibitor Sorafenib. mdpi.com This suggests that the compound could potentially interact with a range of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer. frontiersin.orgnih.gov
Repurposing Strategies for Related Biological Targets
The concept of drug repurposing, where an existing compound is investigated for new therapeutic uses, offers a time and cost-effective strategy for drug development. nih.gov Given the structural similarity of the 4-chloro-3-(trifluoromethyl)phenyl moiety to a key pharmacophore in the c-KIT inhibitor Sorafenib, a primary avenue for repurposing would be to investigate the activity of this compound against c-KIT. mdpi.commdpi.com The c-KIT receptor tyrosine kinase is a well-established therapeutic target in various cancers, most notably gastrointestinal stromal tumors (GIST). nih.govresearchgate.net Should this compound demonstrate inhibitory activity against c-KIT, it could be repurposed for GIST or other c-KIT-driven malignancies.
Furthermore, many kinase inhibitors exhibit polypharmacology, meaning they interact with multiple targets. aacrjournals.org This "off-target" activity can sometimes be harnessed for therapeutic benefit. nih.gov Therefore, a comprehensive kinase profiling of this compound would be essential to identify any additional, clinically relevant targets that could open up further repurposing opportunities in areas such as inflammatory diseases or neurodegenerative disorders, where kinases are also implicated. numberanalytics.com
Exploration of Combination Strategies with Other Modulators
The development of drug resistance is a major challenge in cancer therapy, particularly with targeted agents like kinase inhibitors. frontiersin.orgnih.gov A promising strategy to overcome resistance and enhance therapeutic efficacy is the use of combination therapies. nih.gov2minutemedicine.com If this compound is found to be a c-KIT inhibitor, it could be evaluated in combination with other agents.
For instance, combining a type I and a type II KIT inhibitor has shown clinical benefit in refractory GIST by targeting different conformational states of the kinase. 2minutemedicine.comascopost.com Depending on its binding mode, this compound could be paired with an existing c-KIT inhibitor. Additionally, combination with immunotherapy is an emerging paradigm. Some tyrosine kinase inhibitors have been shown to modulate the tumor microenvironment, making it more susceptible to immune checkpoint inhibitors. tandfonline.com Exploring such combinations could significantly broaden the therapeutic potential of this compound. Another approach could involve combining it with drugs that target downstream signaling pathways or with cytotoxic agents where the kinase inhibitor could sensitize the cancer cells to the chemotherapeutic. aacrjournals.org
Challenges and Opportunities in Mechanistic Probe Development
A mechanistic probe is a small molecule used to study the function of a biological target. The development of this compound as a specific and reliable probe presents both challenges and opportunities.
Overcoming Off-Target Interactions for Enhanced Specificity
A significant challenge for many kinase inhibitors is their lack of absolute specificity, which can lead to off-target effects and toxicity. aacrjournals.orgacs.orgnih.gov While polypharmacology can be beneficial, for a mechanistic probe, high specificity is paramount to ensure that any observed biological effect is due to the modulation of the intended target. The 4-chloro-3-(trifluoromethyl)phenyl moiety, while conferring affinity for certain kinases, may also contribute to off-target binding. mdpi.com
To enhance specificity, medicinal chemistry efforts could focus on modifying the thiobenzamide (B147508) portion of the molecule or exploring alternative substitution patterns on the phenyl ring. Computational modeling and structural biology studies would be invaluable in understanding the binding interactions and guiding the design of more selective analogs. numberanalytics.com The goal would be to create a probe that retains high affinity for a specific target while minimizing interactions with other kinases and proteins.
Strategies for Improving Stability in Biological Systems
The thioamide group, while offering unique chemical properties, can be metabolically labile. tandfonline.comresearchgate.nettandfonline.com This potential instability can limit the compound's half-life and bioavailability, posing a significant challenge for its development as a therapeutic agent or a reliable in vivo probe. tandfonline.comresearchgate.netsci-hub.se Strategies to improve metabolic stability are therefore crucial.
One common approach is the introduction of fluorine atoms or trifluoromethyl groups, a strategy already present in this compound. nih.govnih.gov The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidation. nih.govnih.gov Further strategies could involve steric shielding of the thioamide group or its replacement with a more stable bioisostere, although this might alter the compound's biological activity. tandfonline.compsu.edu Encapsulation of the thiobenzamide in biodegradable polymers is another innovative approach to control its release and degradation. nih.gov A thorough investigation of the compound's metabolic fate through in vitro and in vivo studies will be necessary to identify labile sites and guide optimization efforts. psu.edu
Emerging Research Paradigms and Unexplored Modalities
The field of drug discovery is constantly evolving, with new paradigms and modalities emerging that could be applied to a molecule like this compound. pharmaceutical-technology.comnih.gov Beyond traditional enzyme inhibition, researchers are exploring novel ways to modulate protein function.
One such emerging area is the development of covalent inhibitors. These compounds form a permanent bond with their target protein, which can lead to increased potency and duration of action. frontiersin.orgnih.gov Investigating whether the thioamide group or another part of the molecule could be engineered to form a covalent bond with a specific target could be a fruitful area of research.
Another exciting modality is the development of proteolysis-targeting chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. By attaching a suitable E3 ligase-binding moiety to this compound, it could potentially be converted into a PROTAC to eliminate a target protein rather than just inhibiting it.
Furthermore, the exploration of this compound's activity against less-studied kinase targets or even non-kinase targets could unveil entirely new therapeutic possibilities. frontiersin.org As our understanding of the human kinome and the broader proteome expands, so too will the opportunities to apply novel chemical entities like this compound to a wider range of diseases.
Integration with Systems Biology and Network Pharmacology
To comprehensively understand the biological effects of this compound and to pave its path toward clinical translation, a deep integration of systems biology and network pharmacology is imperative. These disciplines offer the tools to move beyond a single-target-focused investigation to a more holistic view of the compound's interaction with the complex network of cellular processes.
A systems biology approach would commence with high-throughput screening of this compound against a panel of cancer cell lines to identify sensitive and resistant phenotypes. The resulting data, combined with multi-omics profiling (genomics, transcriptomics, proteomics, and metabolomics) of treated cells, would generate a vast dataset. This dataset would be instrumental in constructing comprehensive models of the cellular response to the compound. By analyzing the changes in gene expression, protein levels, and metabolic fluxes, researchers can identify the key signaling pathways and biological processes modulated by this compound. This could reveal, for example, if the compound induces apoptosis, inhibits cell proliferation, or affects other cancer hallmarks.
Network pharmacology would then be employed to build and analyze interaction networks between the compound, its potential protein targets, and disease-associated genes and pathways. By mapping the identified modulated proteins onto the human interactome, it is possible to predict direct targets and off-target effects. This network-based analysis can elucidate the polypharmacological profile of this compound, which is the ability of a single compound to interact with multiple targets. Understanding this polypharmacology is crucial, as it can explain both the therapeutic efficacy and potential side effects of a drug candidate. Furthermore, by comparing the compound's target profile with the network of genes known to be involved in specific cancer types, researchers can prioritize indications for which this compound is most likely to be effective.
The integration of these approaches can be summarized in the following table:
| Methodology | Application to this compound | Expected Outcome |
| Systems Biology | High-throughput screening and multi-omics analysis of cancer cells treated with the compound. | Identification of sensitive cancer cell lines and elucidation of modulated cellular pathways and biological processes. |
| Network Pharmacology | Construction and analysis of compound-target-disease interaction networks. | Prediction of direct and off-target interactions, understanding of polypharmacology, and prioritization of cancer indications. |
This integrated strategy provides a powerful framework for generating testable hypotheses about the mechanism of action of this compound and for guiding its further preclinical and clinical development.
Artificial Intelligence and Machine Learning in Compound Optimization and Target Deconvolution
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the development of therapeutic compounds like this compound by accelerating the optimization process and providing innovative solutions for identifying its molecular targets.
In the realm of compound optimization, generative AI models can be employed to design novel analogs of this compound with improved properties. By training these models on vast chemical databases, they can learn the underlying rules of molecular design and generate new chemical structures that are predicted to have enhanced potency, better selectivity, and more favorable pharmacokinetic profiles. For instance, if initial studies indicate that this compound has promising anticancer activity but also some off-target effects, AI algorithms could suggest modifications to the scaffold to minimize these undesirable interactions while preserving or enhancing its on-target activity. This in silico optimization can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
One of the most significant challenges in drug discovery is the identification of the specific molecular target of a compound identified through phenotypic screening, a process known as target deconvolution. AI and ML offer powerful tools to address this challenge. For a compound like this compound, where the primary target may not be known, ML models can predict potential targets based on its chemical structure and its biological activity profile across different cell lines or assays. These predictions are made by learning from large datasets of known drug-target interactions.
The application of AI and ML in the future development of this compound is outlined below:
| AI/ML Application | Specific Technique | Goal for this compound |
| Compound Optimization | Generative Adversarial Networks (GANs), Reinforcement Learning | Design of novel analogs with improved efficacy and safety profiles. |
| Target Deconvolution | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning on multi-omics data | Prediction and identification of the primary molecular target(s) of the compound. |
By leveraging the predictive and analytical power of AI and ML, the journey of this compound from a chemical entity to a potential therapeutic agent can be significantly streamlined and de-risked.
Q & A
Q. What analytical approaches characterize metabolic pathways and degradation products?
- Answer : Use LC-HRMS to identify metabolites in liver microsome incubations. Fragment ions (MS/MS) map metabolic sites (e.g., oxidation at sulfur). Compare with synthetic standards for confirmation. Stability in plasma (37°C, 24h) assesses pharmacokinetic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
